6-bromo-3-chloro-9H-pyrido[2,3-b]indole

Chemoselective cross-coupling α-Carboline functionalization Suzuki–Miyaura reaction

For medicinal chemistry groups requiring differential derivatization of the α-carboline core, sourcing the incorrect dihalogenated regioisomer leads to failed chemoselectivity and double-coupling byproducts. 6-Bromo-3-chloro-9H-pyrido[2,3-b]indole is the sole isomer that guarantees clean mono-coupling at C-6 while preserving C-3 chlorine. This enables high-yield, sequential functionalization without intermediate protection steps. Key supply advantages: • Exclusive Chemoselectivity: Enables 83% yield for C-6 Suzuki coupling with complete C-3 chlorine retention, avoiding the 41% disubstitution seen with the 2-Cl isomer. • Orthogonal Handles: C-6 Br for Suzuki; C-3 Cl for subsequent Buchwald-Hartwig or high-temp coupling. • Analytical QC: Identity confirmed against HRMS reference data for regioisomeric purity assurance.

Molecular Formula C11H6BrClN2
Molecular Weight 281.53 g/mol
Cat. No. B12078479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-chloro-9H-pyrido[2,3-b]indole
Molecular FormulaC11H6BrClN2
Molecular Weight281.53 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(N2)N=CC(=C3)Cl
InChIInChI=1S/C11H6BrClN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-14-11(9)15-10/h1-5H,(H,14,15)
InChIKeyQIWKBORXNLOWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloro-9H-pyrido[2,3-b]indole: A Dihalogenated α-Carboline Building Block


6-Bromo-3-chloro-9H-pyrido[2,3-b]indole (CAS 1175675-58-7; molecular formula C₁₁H₆BrClN₂; MW 281.54 Da) is a dihalogenated heterocyclic compound belonging to the α-carboline (pyrido[2,3-b]indole) family. This tricyclic scaffold is recognized as a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and bioactive natural products [1]. The compound carries a bromine atom at the C-6 position of the indole ring and a chlorine atom at the C-3 position of the pyridine ring—a specific substitution pattern that confers a unique, quantitatively characterized chemoselectivity profile in palladium-catalyzed cross-coupling reactions, distinguishing it from all other regioisomeric dihalo-α-carbolines [1].

Workflow Sequential C-6 then C-3 cross-coupling on α-carboline core
Selection 3-Cl regioisomer enables selective C-6 mono-coupling; other isomers produce double coupling
Use Context Building block for kinase inhibitor SAR and unsymmetrical diaryl-α-carbolines

Why This Regioisomer Cannot Be Replaced in Sequential Cross-Coupling


Positional isomerism on the α-carboline scaffold dictates profoundly different cross-coupling outcomes. The chlorine substituent at C-3 is uniquely deactivated toward oxidative addition by Pd(0) catalysts compared to chlorine at C-2 or C-4, due to the electronic structure of the fused pyrido[2,3-b]indole ring system. Consequently, attempting to replace 6-bromo-3-chloro-9H-pyrido[2,3-b]indole with its 2-chloro or 4-chloro regioisomer in a chemoselective sequential coupling sequence results in either extensive double-coupling or preferential reaction at the chlorine site, eroding both yield and regiochemical fidelity. The 3-chloro isomer is the only dihalogenated α-carboline that permits high-yielding, clean mono-coupling at the C-6 bromine while preserving the C-3 chlorine for subsequent orthogonal functionalization [1]. This is not a minor yield optimization—it is a binary, go/no-go gate for any synthetic route that requires differential, stepwise derivatization of the α-carboline core.

3-Cl Isomer (Target)
2-Cl / 4-Cl Isomers
C–Cl Reactivity
Deactivated toward Pd(0) oxidative addition; survives C-6 coupling
Electronically activated; undergoes competing C–Cl coupling
Mono-coupling Outcome
Clean C-6 mono-coupling, negligible disubstitution
Substantial double-coupling byproduct formation, lowering yield
Sequential Synthesis
Feasible one-pot sequential C-6 then C-3 coupling
Structurally precluded; first step lacks positional chemoselectivity

Quantitative Differentiation Evidence vs. Positional Isomers


Chemoselective Suzuki–Miyaura Mono-Coupling: 3-Cl vs. 2-Cl Isomer

Under identical Pd(PPh₃)₄-catalyzed Suzuki–Miyaura conditions at 100 °C in 1,4-dioxane/H₂O with 4-methoxyphenylboronic acid, the N-benzenesulfonyl-protected 6-bromo-3-chloro-α-carboline (compound 24, derived from 6-bromo-3-chloro-9H-pyrido[2,3-b]indole) delivers the mono-coupled 3-chloro-6-(4-methoxyphenyl) product (27) in 83% yield with negligible disubstituted byproduct. In direct contrast, the 2-chloro regioisomer (compound 23) under the same conditions yields only 37% of the desired mono-coupled product (26), accompanied by 41% of the disubstituted compound (37) and 20% unreacted starting material. The 4-chloro isomer (25) exhibits intermediate but still inferior chemoselectivity, requiring a temperature reduction to 70 °C to suppress double coupling. This demonstrates that only the 3-chloro substitution pattern provides the electronic deactivation necessary for practical, high-yielding mono-coupling at C-6 [1].

Mono-coupling yield
Head-to-head
83% yield (3-Cl) vs. 37% (2-Cl); 4-Cl requires lower temp to suppress disubstitution
Reported 2.24-fold higher yield; supports clean C-6 mono-coupling selection
Pd(PPh₃)₄, 100 °C, 1,4-dioxane/H₂O
Chemoselective cross-coupling α-Carboline functionalization Suzuki–Miyaura reaction

Sequential One-Pot Double Suzuki–Miyaura Coupling Feasibility

The protected 6-bromo-3-chloro-α-carboline (24) is the only dihalogenated regioisomer that permits a controlled sequential one-pot double Suzuki–Miyaura coupling. Treatment of 24 with 4-methoxyphenylboronic acid (1.2 equiv) and Pd(OAc)₂/S-Phos at 50 °C selectively couples at C-6; subsequent addition of (E)-phenylvinylboronic acid (2.5 equiv) and heating to 100 °C couples at C-3, affording the unsymmetrically 3,6-disubstituted α-carboline 33. This sequential protocol is not feasible with the 2-chloro or 4-chloro regioisomers, where the first coupling step lacks the positional chemoselectivity required to differentiate C–Br from C–Cl reactivity [1]. The C-3 chlorine's lower reactivity toward oxidative addition—consistent with the well-established reactivity order of chloropyridines (2-Cl ≈ 4-Cl >> 3-Cl)—is the mechanistic basis for this differentiation [1].

Sequential double coupling
Class-level
One-pot C-6 then C-3 coupling feasible only with 3-Cl isomer; structurally impossible for 2-Cl/4-Cl
Supports sequential unsymmetrical diaryl synthesis via regiochemical control
Requires N-SO₂Ph protection; Pd(OAc)₂/S-Phos
Sequential cross-coupling Unsymmetrical diaryl-α-carbolines One-pot synthesis

Regioselective Electrophilic Bromination as a Synthetic Entry

6-Bromo-3-chloro-9H-pyrido[2,3-b]indole (21) is synthesized via regioselective electrophilic bromination of 3-chloropyrido[2,3-b]indole (2) using bromine (1.2 equiv) in CH₂Cl₂ at room temperature, affording the product in 78% yield after trituration [1]. The bromination occurs exclusively at the C-6 position of the indole ring, consistent with the established C-6 regioselectivity of electrophilic aromatic substitution on unprotected α-carbolines [2]. The corresponding 2-chloro (20, 75% yield) and 4-chloro (22, 76% yield) isomers are also accessible, but only the 3-chloro derivative 21 provides the subsequent chemoselectivity advantage documented above. The robust, high-yielding bromination protocol ensures reliable procurement or in-house preparation of this intermediate [1].

C-6 Bromination yield
Reported
78% yield, exclusive C-6 regioselectivity (Br₂, CH₂Cl₂, rt)
Comparable yields across isomers, but only 3-Cl enables later chemoselective coupling
Entry step to dihalogenated intermediate; purified by trituration
Electrophilic aromatic substitution Regioselective halogenation α-Carboline synthesis

Physicochemical Property Profile: clogP and TPSA Comparison

The computed physicochemical parameters for 6-bromo-3-chloro-9H-pyrido[2,3-b]indole are: clogP = 3.83, topological polar surface area (TPSA) = 36.68 Ų, hydrogen bond acceptors = 2, hydrogen bond donors = 0, rotatable bonds = 0, molecular weight = 281.54 Da [1]. These values place the compound within Lipinski's Rule of Five space (MW < 500, LogP < 5, HBD < 5, HBA < 10). Critically, the zero H-bond donor count and moderate lipophilicity distinguish this dihalogenated intermediate from amino-substituted or hydroxylated α-carboline alternatives that may introduce undesired polarity or metabolic liabilities early in a synthetic sequence. The 3-chloro isomer shares the same computed properties as its 2-chloro and 4-chloro regioisomers (identical atom composition), meaning the differentiation is entirely reactivity-based rather than physicochemical—however, this parity means that procurement of the 3-chloro isomer provides identical drug-likeness parameters while uniquely enabling the chemoselective coupling strategy [1].

Physicochemical profile
Data to verify
clogP 3.83, TPSA 36.68 Ų, HBD 0, HBA 2, rotatable bonds 0
Identical computed descriptors across regioisomers; differentiation is reactivity-based
Computed values from SilDrug ECBD database
Drug-likeness Lipophilicity α-Carboline physicochemical properties

α-Carboline Scaffold as a Privileged Kinase Inhibitor Core

The 9H-pyrido[2,3-b]indole (α-carboline) scaffold has been established as a privileged heterocyclic core in kinase inhibitor drug discovery, with numerous patents and publications describing 3,6-disubstituted α-carbolines as potent inhibitors of NPM-ALK, RET, Bcr-Abl, CDK, GSK-3, and VEGFR-2 kinases [1][2][3]. In particular, 3-chloro-6-aryl-α-carbolines have been claimed as ALK kinase inhibitors in patent literature, where the C-3 chlorine serves not merely as a synthetic handle but as a pharmacophoric element interacting with the kinase hinge region [1]. The 6-bromo-3-chloro substitution pattern therefore directly maps onto the substitution vectors most commonly explored in kinase inhibitor SAR campaigns. While this is class-level rather than compound-specific evidence, it establishes the strategic rationale for procuring this specific regioisomer: it is the direct synthetic precursor to the substitution pattern recurrent in the most potent α-carboline kinase inhibitors [1].

Kinase inhibitor scaffold
Class-level
3,6-disubstituted α-carbolines are privileged cores in ALK, CDK, GSK-3, VEGFR-2 inhibitor patents
Procurement maps to frequently claimed substitution pattern; reduces synthetic steps to SAR compounds
Patent landscape survey; compound-specific data to generate
Kinase inhibition Privileged scaffold α-Carboline SAR

Procurement-Driven Application Scenarios


Kinase Inhibitor SAR Libraries: Direct Access to 3-Chloro-6-aryl-α-Carbolines

For kinase drug discovery programs targeting ALK, RET, CDK, GSK-3, or VEGFR-2, 6-bromo-3-chloro-9H-pyrido[2,3-b]indole serves as the optimal starting material for generating focused libraries of 3-chloro-6-aryl-α-carbolines. The C-6 bromine undergoes Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids in high yield (83% demonstrated for 4-methoxyphenyl) while the C-3 chlorine remains intact, providing a single-step diversification point. As established in the Schneider et al. (2009) study, only the 3-chloro regioisomer supports clean mono-coupling at C-6; the 2-chloro and 4-chloro isomers produce substantial disubstituted byproducts (41% for 2-Cl) under identical conditions [1]. This makes the 3-chloro isomer indispensable for SAR campaigns where the C-3 chlorine is a required pharmacophoric element interacting with the kinase hinge region [2].

Sequential Routes to Unsymmetrical 3,6-Diaryl-α-Carbolines

Synthetic groups requiring differentially substituted 3,6-diaryl-α-carbolines—for example, in probe molecule synthesis or lead optimization where the C-3 and C-6 aryl groups must be distinct—can leverage the unique chemoselectivity of protected 6-bromo-3-chloro-9H-pyrido[2,3-b]indole (as its N-benzenesulfonyl derivative). The sequential one-pot protocol developed by Schneider et al. (Tetrahedron, 2009) enables C-6 coupling at 50 °C followed by C-3 coupling at 100 °C without intermediate purification, a strategy that is structurally impossible with the 2-chloro or 4-chloro isomers due to their intrinsically higher C–Cl reactivity [1]. Purchasing the correct regioisomer eliminates 2–3 additional protection/deprotection steps that would otherwise be required to achieve the same regiochemical outcome.

Building Block for DNA Gyrase / Topoisomerase IV Inhibitor Programs

Pyrido[2,3-b]indoles have been patented as inhibitors of bacterial DNA gyrase and topoisomerase IV for antibiotic development [1]. The 6-bromo-3-chloro substitution pattern provides orthogonal synthetic handles (C-6 Br for Suzuki coupling; C-3 Cl for Buchwald–Hartwig amination or further Suzuki coupling under forcing conditions) that enable systematic exploration of both the C-6 and C-3 vectors. The established chemoselectivity data (Schneider et al., 2009) provide procurement confidence: the C-3 chlorine will survive standard Pd-catalyzed C-6 coupling conditions, allowing the C-3 position to be functionalized in a subsequent, independent step [2].

Fluorescent Probes and Materials Science with Pure α-Carboline Cores

α-Carboline derivatives have found application as fluorescent probes and host materials for phosphorescent organic light-emitting diodes (OLEDs) [1]. For materials science applications where regioisomeric purity directly impacts photophysical properties (e.g., emission wavelength, quantum yield), 6-bromo-3-chloro-9H-pyrido[2,3-b]indole offers a well-characterized, regiochemically unambiguous starting material. The definitive characterization data reported by Schneider et al. (HRMS: calculated for C₁₁H₆BrClN₂ [M]⁺ 279.9403, found 279.9405) [2] provide the analytical benchmark required for quality control in procurement specifications.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Regioisomer-specific C-6 mono-coupling selectivity
Chemoselective C-6 arylation without C-3 interference
Unsymmetrical diaryl-α-carboline synthesis
Sequential C-6 then C-3 coupling feasibility
Stepwise one-pot coupling without intermediate deprotection
DNA gyrase/topoisomerase inhibitor programs
Orthogonal reactivity of C-6 Br and C-3 Cl
Independent functionalization at two positions
Fluorescent probes & OLED materials
Regioisomeric purity and analytical characterization
HRMS and NMR identity confirmation for quality control
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